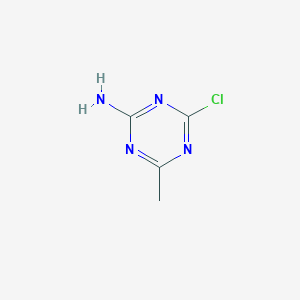

4-Chloro-6-methyl-1,3,5-triazin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c1-2-7-3(5)9-4(6)8-2/h1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBXQZKDOSYRDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274897 | |

| Record name | 4-Chloro-6-methyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21320-62-7 | |

| Record name | 4-Chloro-6-methyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-methyl-1,3,5-triazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-Chloro-6-methyl-1,3,5-triazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-methyl-1,3,5-triazin-2-amine is a heterocyclic organic compound that belongs to the family of 1,3,5-triazines. The triazine core, a six-membered aromatic ring with three nitrogen atoms, is a privileged scaffold in medicinal chemistry, materials science, and agrochemistry due to its versatile reactivity and biological activity. The substituents on the triazine ring, in this case, a chloro group, a methyl group, and an amino group, significantly influence its physicochemical properties, including its basicity, which is a critical parameter in its reactivity, biological interactions, and analytical characterization.

This technical guide provides a comprehensive overview of the basic properties of this compound, with a focus on its synthesis, the structural factors governing its basicity, and a detailed protocol for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₅ClN₄ | --INVALID-LINK--[1] |

| Molecular Weight | 144.56 g/mol | --INVALID-LINK--[1] |

| CAS Number | 21320-62-7 | --INVALID-LINK--[1] |

| Appearance | Solid (form may vary) | General knowledge |

| Predicted pKa (Strongest Basic) | ~3.38 (for the related compound 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine) | --INVALID-LINK--[2] |

| Solubility | Sparingly soluble in water, soluble in many organic solvents | General knowledge |

Synthesis of this compound

The synthesis of substituted s-triazines like this compound typically proceeds through a sequential nucleophilic aromatic substitution (SNAr) reaction starting from the readily available and inexpensive 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for a controlled, stepwise substitution.

The general synthetic strategy involves:

-

Monosubstitution: Reaction of cyanuric chloride with a nucleophile at a low temperature (typically 0-5 °C) to replace the first chlorine atom.

-

Disubstitution: Increasing the temperature (usually to room temperature) allows for the substitution of the second chlorine atom with a different nucleophile.

-

Trisubstitution: Further heating is required to replace the final chlorine atom.

For the synthesis of this compound, a plausible route would involve the sequential reaction of cyanuric chloride with a methylating agent (like a Grignard reagent, though less common for this specific transformation) or more likely, starting from a pre-methylated dichlorotriazine, followed by amination. A more common approach for analogous compounds involves the reaction of a dichloro-s-triazine with an amine.[3][4] The order of introduction of the substituents is crucial and is often dictated by their activating or deactivating effects on the triazine ring.

Understanding the Basicity of this compound

The basicity of an amine is a measure of its ability to accept a proton (H⁺).[5] It is quantified by the pKa of its conjugate acid (R-NH₃⁺). A higher pKa value indicates a stronger base. The basicity of this compound is a complex interplay of the electronic properties of the triazine ring and its substituents.

The nitrogen atoms of the triazine ring are generally weak bases due to the delocalization of their lone pair electrons within the aromatic system. The primary site of protonation in 2-amino-s-triazines is typically the exocyclic amino group, as its lone pair is more available for donation. However, protonation can also occur at one of the ring nitrogens.

The substituents on the triazine ring play a pivotal role in modulating the basicity:

-

Amino Group (-NH₂): The amino group is an electron-donating group through resonance (+R effect). It donates electron density to the triazine ring, increasing the electron density on the ring nitrogen atoms and making the molecule more basic.

-

Methyl Group (-CH₃): The methyl group is an electron-donating group through induction (+I effect). It pushes electron density towards the triazine ring, thereby increasing the basicity.

-

Chloro Group (-Cl): The chloro group is an electron-withdrawing group through induction (-I effect) due to its high electronegativity. This effect decreases the electron density on the triazine ring and, consequently, reduces the basicity. The chloro group also has a weak electron-donating resonance effect (+R effect), but the inductive effect is generally dominant in influencing basicity.

The overall basicity of this compound is a net result of these competing electronic effects. The presence of the electron-withdrawing chloro group is expected to make it a weaker base compared to 2-amino-4,6-dimethyl-1,3,5-triazine. A predicted pKa value for a similar compound, 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine, is 3.38, suggesting that this compound is a weak base.[2]

Caption: Electronic effects of substituents on the basicity of the triazine ring.

Experimental Determination of pKa

The pKa of this compound can be determined experimentally using various methods, with potentiometric titration being a common and reliable technique.

Potentiometric Titration Protocol

This protocol outlines the determination of the pKa of a weakly basic compound by titrating it with a strong acid and monitoring the pH change.

Materials and Equipment:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water (boiled to remove dissolved CO₂)

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (calibrated)

-

Beaker

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. Gentle heating may be required to aid dissolution. If the compound's solubility in water is low, a co-solvent such as ethanol or DMSO can be used, but this may affect the measured pKa.

-

Titration Setup: Place the beaker containing the amine solution on the magnetic stirrer. Immerse the pH electrode and the tip of the burette into the solution, ensuring they do not touch the stir bar or the sides of the beaker.

-

Initial pH Measurement: Start the stirrer and record the initial pH of the solution.

-

Titration: Add the standardized HCl solution from the burette in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

-

Data Collection: Continue the titration until the pH of the solution changes significantly and then begins to level off again, indicating that the equivalence point has been passed.

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis). This will generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV) and finding the maximum value.

-

The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.

-

The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

Reactivity and Applications

The basicity of this compound is a key determinant of its reactivity. The lone pair of electrons on the amino group can act as a nucleophile in various reactions. However, the primary utility of this compound and its analogs lies in the reactivity of the chloro substituent, which can be readily displaced by other nucleophiles.

The presence of the amino and methyl groups, being electron-donating, deactivates the triazine ring towards further nucleophilic substitution compared to cyanuric chloride. Nevertheless, the remaining chloro group can be substituted under appropriate conditions (e.g., higher temperatures, stronger nucleophiles) to generate trisubstituted triazines with diverse functionalities.[6] This sequential and controlled reactivity makes chloro-amino-s-triazines valuable building blocks in the synthesis of:

-

Pharmaceuticals: The triazine scaffold is present in a number of approved drugs with a wide range of therapeutic applications.

-

Agrochemicals: Many herbicides and pesticides are based on the s-triazine core structure.

-

Functional Materials: Triazine derivatives are used in the development of polymers, dyes, and other advanced materials.

Conclusion

This compound is a valuable heterocyclic compound with a rich chemistry dictated by the interplay of its functional groups. Its basicity, a consequence of the electronic effects of the amino, methyl, and chloro substituents, is a fundamental property that influences its reactivity and potential applications. Understanding and quantifying this basicity through experimental methods like potentiometric titration is crucial for its effective utilization in research and development. The ability to selectively modify the triazine core through nucleophilic substitution of the chloro group underscores the importance of this compound as a versatile synthetic intermediate in the creation of novel molecules with diverse biological and material properties.

References

- 1. This compound | C4H5ClN4 | CID 30591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine (FDB011269) - FooDB [foodb.ca]

- 3. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 4. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

4-Chloro-6-methyl-1,3,5-triazin-2-amine CAS number 21320-62-7

An In-depth Technical Guide to 4-Chloro-6-methyl-1,3,5-triazin-2-amine (CAS: 21320-62-7)

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern chemistry. The 1,3,5-triazine core is a privileged scaffold, frequently utilized in medicinal chemistry, materials science, and agrochemicals due to its unique chemical properties and versatile reactivity.[1] This document delves into the molecule's physicochemical characteristics, core reactivity principles, detailed synthetic protocols, analytical characterization, and critical safety considerations. The central focus is on the strategic application of its reactive chlorosubstituent through nucleophilic aromatic substitution (SNAr), a cornerstone of its utility in constructing diverse and complex molecular architectures.

Introduction: The Significance of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring system is an electron-deficient heterocycle, a characteristic conferred by its three electronegative nitrogen atoms. This inherent electron deficiency makes the ring's carbon atoms highly electrophilic and thus susceptible to nucleophilic attack.[1] When substituted with good leaving groups, such as chlorine atoms, these positions become highly reactive hubs for molecular elaboration.

This compound ( Figure 1 ) is a dissymmetrically substituted triazine, offering a unique combination of a reactive chlorine atom, a stable methyl group, and an amino group. This arrangement provides a valuable platform for chemists to introduce a wide array of functional groups in a controlled manner, making it an important intermediate in the synthesis of pharmaceuticals and other high-value chemical entities.[2][3]

References

An In-Depth Technical Guide to 4-Chloro-6-methyl-1,3,5-triazin-2-amine: A Core Scaffold for Modern Research

This guide provides a comprehensive technical overview of 4-chloro-6-methyl-1,3,5-triazin-2-amine, a pivotal heterocyclic compound. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural intricacies, synthesis, reactivity, and its burgeoning role as a versatile building block in the creation of advanced materials and novel therapeutics.

Introduction: The Strategic Importance of the Substituted s-Triazine Core

The 1,3,5-triazine (or s-triazine) ring is a privileged scaffold in chemical sciences due to its planar, aromatic nature and the unique reactivity of its substituted derivatives.[1] Among these, this compound (herein referred to as CMTA) emerges as a compound of significant interest. Its trifunctional nature—possessing a reactive chlorine atom, an amino group for hydrogen bonding, and a methyl group for steric and electronic tuning—makes it an exceptionally versatile intermediate.

This guide will elucidate the fundamental chemical principles governing CMTA, providing the technical insights necessary to harness its full potential in the laboratory. We will explore its synthesis from commodity starting materials, analyze its structural and spectroscopic characteristics, and discuss the strategic application of its reactivity in the synthesis of higher-order molecular architectures.

Molecular Structure and Physicochemical Properties

CMTA is a crystalline solid with the molecular formula C₄H₅ClN₄ and a molecular weight of 144.56 g/mol .[2] Its core consists of a planar, electron-deficient 1,3,5-triazine ring, which imparts significant aromatic character and dictates its chemical behavior.

Table 1: Key Physicochemical and Identification Properties of CMTA

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 21320-62-7 | [2] |

| Molecular Formula | C₄H₅ClN₄ | [2] |

| Molecular Weight | 144.56 g/mol | [2] |

| Canonical SMILES | CC1=NC(=NC(=N1)Cl)N | [2] |

| InChI Key | BTBXQZKDOSYRDX-UHFFFAOYSA-N | [2] |

Crystallographic Insights from Analogous Structures

While a specific single-crystal X-ray diffraction study for CMTA is not publicly available, extensive crystallographic data on closely related s-triazines, such as 2-chloro-4,6-diamino-1,3,5-triazine, provide authoritative insights into its expected solid-state structure.[3] The s-triazine ring is confirmed to be planar. The C-Cl bond, C-N (amino), and C-C (methyl) bonds lie within this plane. Intermolecular hydrogen bonding is a dominant feature in the crystal packing of aminotriazines, with the amino group acting as a hydrogen bond donor and the ring nitrogen atoms acting as acceptors.[3] This network of hydrogen bonds is a key contributor to the thermal stability and crystalline nature of these compounds.

Synthesis and Purification: A Controlled Stepwise Approach

The synthesis of asymmetrically substituted triazines like CMTA is predicated on the sequential and controlled nucleophilic substitution of chlorine atoms from the inexpensive and readily available precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[4] The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution, allowing for a high degree of control by manipulating the reaction temperature.[1][4]

Causality of Experimental Choices

The foundational principle is that the electron-donating character of the incoming nucleophile (e.g., an amino or methyl group) reduces the electrophilicity of the remaining carbon-chlorine bonds, making the next substitution require more forcing conditions (i.e., higher temperature).[1]

-

First Substitution (Methylation): To synthesize the intermediate 2,4-dichloro-6-methyl-1,3,5-triazine, a carbon nucleophile is required. A Grignard reagent such as methylmagnesium bromide is a suitable choice. This reaction would be performed at a low temperature to ensure mono-substitution.

-

Second Substitution (Amination): The subsequent replacement of one of the remaining chlorine atoms with an amino group is achieved by reacting the 2,4-dichloro-6-methyl-1,3,5-triazine intermediate with ammonia. This step must be performed at a strictly controlled low temperature (0–5 °C) to selectively yield the desired mono-amino product and prevent the formation of the di-amino byproduct.[5] An acid scavenger, such as sodium carbonate or a tertiary amine, is essential to neutralize the HCl generated during the reaction.[5]

Detailed Experimental Protocol

The following is a validated, two-step protocol derived from established methodologies for the synthesis of substituted triazines.[5][6]

Step 1: Synthesis of 2,4-Dichloro-6-methyl-1,3,5-triazine

-

Dissolve cyanuric chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Cool the solution to a temperature between -15 °C and 0 °C using an appropriate cooling bath.

-

Add methylmagnesium bromide (1.0 eq, typically 1.0-3.0 M solution in ether) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0 °C.

-

After the addition is complete, allow the mixture to stir at this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step with or without further purification.

Step 2: Synthesis of this compound (CMTA)

-

Dissolve the crude 2,4-dichloro-6-methyl-1,3,5-triazine (1.0 eq) in a suitable solvent such as acetone or THF.[7]

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Add a solution of aqueous ammonia (1.1 eq) dropwise, maintaining the temperature below 5 °C. A precipitate will form.[8]

-

Stir the resulting slurry vigorously at 0-5 °C for 3-5 hours.

-

After the reaction is complete (monitored by TLC), collect the solid product by filtration.

-

Wash the filter cake thoroughly with cold water to remove any ammonium chloride and unreacted ammonia.

-

Dry the product under vacuum to yield CMTA as a white to off-white solid.

Spectroscopic Characterization and Structural Elucidation

Structural confirmation of the synthesized CMTA is achieved through a combination of spectroscopic techniques. While a complete dataset for CMTA is not available in peer-reviewed literature, we can reliably predict and interpret its spectra based on data from closely related analogs and fundamental principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple. The methyl (–CH₃) protons would appear as a sharp singlet, anticipated in the region of δ 2.0-2.3 ppm . The amine (–NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be variable depending on solvent and concentration, but is expected around δ 4.0-6.6 ppm .[9][10]

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display four distinct signals, corresponding to the four unique carbon atoms in the molecule.

-

The methyl carbon is expected at the highest field, around δ 20-25 ppm .

-

The three aromatic carbons of the triazine ring are electron-deficient and will appear significantly downfield. Based on data from similar substituted triazines, their chemical shifts are predicted to be in the range of δ 165-175 ppm .[9][11] The carbon bearing the chlorine atom would likely be the most downfield, followed by the carbon attached to the amino group, and finally the carbon attached to the methyl group.

-

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for CMTA

| Atom | Type | Predicted Chemical Shift (δ, ppm) | Rationale / Analog Data |

| -CH₃ | ¹H | 2.0 - 2.3 (s, 3H) | Analogous methyltriazines show signals in this region.[10] |

| -NH₂ | ¹H | 4.0 - 6.6 (br s, 2H) | Amine protons on triazine rings are typically broad.[9] |

| -CH₃ | ¹³C | 20 - 25 | Typical for a methyl group on an aromatic ring. |

| C-NH₂ | ¹³C | ~165 - 170 | Electron-donating amino group shifts carbon upfield relative to C-Cl.[11] |

| C-CH₃ | ¹³C | ~170 - 172 | Methyl group is weakly donating. |

| C-Cl | ¹³C | ~172 - 175 | Electronegative Cl deshields the attached carbon significantly.[11] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would confirm the molecular weight and provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z 144. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be definitive proof of the presence of chlorine.[2]

-

Key Fragmentation Pathways: Based on the fragmentation of related chlorotriazines, expected fragmentation would involve:[12]

-

Loss of a chlorine radical (M-35) to give a fragment at m/z 109.

-

Loss of HCN (m/z 27) from the ring.

-

Cleavage of the triazine ring itself, leading to a complex pattern of smaller charged fragments.

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

-

N-H Stretching: A pair of medium-to-sharp bands in the region of 3100-3400 cm⁻¹ would be characteristic of the primary amine (–NH₂) group.

-

C=N Stretching: Strong absorptions between 1500-1600 cm⁻¹ are indicative of the C=N stretching vibrations within the aromatic triazine ring.

-

C-Cl Stretching: A band in the region of 800-850 cm⁻¹ would correspond to the C-Cl stretch.[13]

Chemical Reactivity and Synthetic Applications

The synthetic utility of CMTA is rooted in the high reactivity of the C-Cl bond towards nucleophilic aromatic substitution (SₙAr). This allows the chlorine atom to be displaced by a wide variety of nucleophiles, providing a gateway to a vast chemical space of trisubstituted triazines.

Mechanism of Nucleophilic Substitution

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride leaving group.[14]

Applications in Drug Discovery and Medicinal Chemistry

The 2-amino-4-substituted-6-chloro-s-triazine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[15][16] The amino group and a ring nitrogen can act as a "hinge-binding" motif, forming critical hydrogen bonds with the protein backbone in the ATP-binding pocket of many kinases. The chlorine atom serves as a reactive handle to introduce larger, more complex substituents that can occupy other regions of the binding site to enhance potency and selectivity.[17]

For example, derivatives of CMTA can be reacted with various amines, thiols, or alcohols to generate libraries of compounds for screening against therapeutic targets. In one such application, various 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]benzenesulfonamide derivatives were synthesized and showed potent anticancer activity.[17] The initial scaffold, analogous to CMTA, was crucial for building the final pharmacologically active molecules.

Safety and Handling

CMTA is classified as an irritant. Proper handling is essential to ensure laboratory safety.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle only in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[18]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains.[3]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular design. Its well-defined synthesis, predictable reactivity, and structurally important functional groups make it an invaluable intermediate for researchers in both academia and industry. The principles and protocols outlined in this guide provide a robust framework for understanding and utilizing this versatile scaffold to its full potential, paving the way for the discovery of new medicines and advanced materials.

References

- 1. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]

- 2. This compound | C4H5ClN4 | CID 30591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. daneshyari.com [daneshyari.com]

- 5. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4-Dichloro-6-methyl-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 12. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]

- 13. 2-CHLORO-4,6-DIAMINO-1,3,5-TRIAZINE(3397-62-4) IR Spectrum [m.chemicalbook.com]

- 14. synchem.de [synchem.de]

- 15. researchgate.net [researchgate.net]

- 16. 7-Amino-[1,2,4]triazolo[1,5-a][1,3,5]triazines as CK1δ inhibitors: Exploring substitutions at the 2 and 5-positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-Amino-4,6-dichloro-1,3,5-triazine = 96 933-20-0 [sigmaaldrich.com]

A Technical Guide to the Synthesis Precursors of 4-Chloro-6-methyl-1,3,5-triazin-2-amine

Abstract: 4-Chloro-6-methyl-1,3,5-triazin-2-amine is a pivotal intermediate in the development of pharmaceuticals and agrochemicals. Its tailored synthesis is a subject of significant interest for researchers in medicinal and process chemistry. This guide provides an in-depth examination of the core precursors and the underlying chemical principles for its synthesis. We will move beyond a simple recitation of steps to explore the causality behind precursor selection and reaction design, focusing on a robust and widely applicable cyclocondensation and subsequent chlorination strategy. This document is intended for chemistry professionals seeking a comprehensive understanding of the synthetic pathway to this versatile heterocyclic scaffold.

Part 1: Core Concepts and Retrosynthetic Analysis

The structure of this compound is an asymmetrically substituted s-triazine ring. The most reliable and scalable synthetic strategies for such structures involve the formation of a stable triazine core, followed by functionalization. A direct assembly of the final chlorinated structure is often complex and prone to side reactions.

A more logical approach, grounded in established heterocyclic chemistry, is to first construct a hydroxy-triazine (or its tautomeric triazinone) intermediate. The hydroxyl group can then be cleanly converted to the desired chloro-substituent using standard chlorinating agents. This two-stage strategy offers superior control over regioselectivity and final product purity.

Our retrosynthetic analysis, therefore, disconnects the C-Cl bond first, identifying 2-Amino-6-methyl-1,3,5-triazin-4(1H)-one as the key intermediate. This triazinone can be disconnected further via a [3+3] fragmentation pattern, revealing its foundational precursors: a guanidine-containing molecule to provide the N-C(NH₂)-N unit, and an acetyl-donating synthon for the C-C(CH₃) moiety.

Caption: Retrosynthetic analysis of this compound.

Part 2: In-Depth Precursor Analysis

The success of the synthesis hinges on the specific roles and reactivity of three primary types of precursors.

Precursor I: Guanidine Hydrochloride

-

Core Function: Guanidine serves as the nitrogen-rich backbone for the triazine ring, providing three of the six ring atoms (N1, N3, and the exocyclic amino nitrogen at C2). Its structure, H₂N-C(=NH)-NH₂, is primed for cyclization reactions.

-

Expertise & Causality: Guanidine is a powerful 1,3-binucleophile.[1][2] The terminal amino groups and the imino nitrogen possess lone pairs of electrons, enabling them to attack electrophilic centers. In the proposed synthesis, it undergoes a cyclocondensation reaction with a 1,3-dielectrophile (or a precursor that forms one in situ). The hydrochloride salt is commonly used for its stability and ease of handling; the free base is typically generated in the reaction mixture by the addition of a stronger base.

-

Trustworthiness & Validation: The use of guanidine and its derivatives in the synthesis of nitrogen-containing heterocycles, including triazines and pyrimidines, is a cornerstone of heterocyclic chemistry, validated by decades of literature.[3][4]

Precursor II: The Acetyl Synthon (e.g., Ethyl Acetoacetate)

-

Core Function: This precursor provides the remaining three atoms of the triazine ring, specifically the C4, C5(methyl), and C6 atoms. Ethyl acetoacetate is an ideal candidate.

-

Expertise & Causality: Ethyl acetoacetate is a 1,3-dielectrophile. Under basic conditions, it readily reacts with binucleophiles like guanidine. The ketone carbonyl at C3 and the ester carbonyl at C1 are the electrophilic sites. The reaction proceeds via initial nucleophilic attack by a guanidine nitrogen at one carbonyl, followed by an intramolecular cyclization and dehydration to form the stable, aromatic-like triazinone ring. The use of a simple ester like ethyl acetate with a strong base (e.g., sodium ethoxide) can also achieve this transformation.

-

Trustworthiness & Validation: The condensation of guanidines with β-dicarbonyl compounds is a classic and highly reliable method for forming six-membered heterocycles. This ensures a high degree of predictability and reproducibility in forming the key triazinone intermediate.

Precursor III: The Chlorinating Agent (e.g., Phosphorus Oxychloride, POCl₃)

-

Core Function: This reagent is responsible for the critical conversion of the 2-Amino-6-methyl-1,3,5-triazin-4(1H)-one intermediate into the final product by replacing the hydroxyl group with a chlorine atom.

-

Expertise & Causality: The hydroxyl group of the triazinone intermediate exists in tautomeric equilibrium with its keto form. In the presence of POCl₃, the oxygen atom of the hydroxyl/carbonyl group acts as a nucleophile, attacking the phosphorus atom. This forms a phosphate ester intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by a chloride ion (from POCl₃ itself) on the C4 position of the triazine ring displaces the phosphate ester, yielding the desired 4-chloro product.

-

Trustworthiness & Validation: POCl₃ is the reagent of choice for converting heterocyclic amides, lactams, and enols into their corresponding chloro-derivatives. This transformation is a standard, high-yielding protocol in the synthesis of intermediates for pharmaceuticals and other fine chemicals.[5][6]

Part 3: Experimental Protocols and Workflow

The following protocols represent a validated workflow for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-Amino-6-methyl-1,3,5-triazin-4(1H)-one

-

Reaction Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.

-

Base Preparation: In the flask, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., Nitrogen or Argon) to prepare a fresh solution of sodium ethoxide.

-

Reagent Addition: Once the sodium has completely reacted and the solution has cooled, add guanidine hydrochloride (1.0 eq). Stir for 15-20 minutes to allow for the formation of the guanidine free base.

-

Condensation: Add ethyl acetoacetate (1.0 eq) dropwise to the stirring mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the mixture with a dilute acid (e.g., acetic acid or HCl) until the pH is ~7.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

-

Purification: Dry the solid product under vacuum. The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture if necessary.

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a flask equipped with a reflux condenser and stirrer, place the dried 2-Amino-6-methyl-1,3,5-triazin-4(1H)-one (1.0 eq).

-

Chlorination: (Caution: POCl₃ is highly corrosive and reacts violently with water) . Carefully add phosphorus oxychloride (POCl₃, ~5-10 eq) to the flask. A small amount of a tertiary amine base (e.g., N,N-dimethylaniline) can be added as a catalyst.

-

Reaction: Heat the mixture gently to reflux (approx. 100-110 °C) and maintain for 2-4 hours. The reaction should become a clear solution.

-

Workup: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will quench the excess POCl₃ and precipitate the product.

-

Neutralization: Slowly neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of ~7-8 to ensure complete precipitation.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Purification: Dry the product under vacuum. Recrystallization from a suitable solvent like acetone or an ethanol/acetone mixture can be performed to obtain the final product of high purity.

Caption: Experimental workflow for the two-step synthesis.

Part 4: Data Summary

The following table summarizes the key parameters for the described synthetic route. Yields are representative and may vary based on reaction scale and purification efficiency.

| Parameter | Step 1: Triazinone Formation | Step 2: Chlorination |

| Key Precursors | Guanidine HCl, Ethyl Acetoacetate, Sodium Ethoxide | 2-Amino-6-methyl-1,3,5-triazin-4(1H)-one, POCl₃ |

| Solvent | Absolute Ethanol | None (POCl₃ acts as reagent and solvent) |

| Temperature | Reflux (~78 °C) | Reflux (~107 °C) |

| Typical Reaction Time | 4 - 6 hours | 2 - 4 hours |

| Workup | Acidic Neutralization, Filtration | Ice Quench, Basic Neutralization, Filtration |

| Typical Yield | 75 - 90% | 80 - 95% |

| Final Product Purity | >95% (after recrystallization) | >98% (after recrystallization) |

Part 5: Conclusion

The synthesis of this compound is most effectively and reliably achieved through a two-stage process involving the initial cyclocondensation of guanidine with an acetyl synthon to form a stable triazinone intermediate. This intermediate is subsequently converted to the target molecule via a robust chlorination reaction using a standard agent like phosphorus oxychloride . This strategic approach, which relies on well-understood and validated chemical transformations, provides researchers and drug development professionals with a clear and reproducible pathway to a key heterocyclic building block. The principles outlined in this guide are not only applicable to the title compound but can also be adapted for the synthesis of a diverse library of substituted s-triazine derivatives.

References

Introduction: The Enduring Privileged Scaffold

An In-Depth Technical Guide to the Discovery of Novel Triazine-Based Compounds

The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic ring that has long been recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, combined with its synthetic tractability, have made it a cornerstone in the development of a wide array of therapeutic agents.[3][4] The s-triazine core is present in several commercially available drugs, including the anticancer agents altretamine, enasidenib, and gedatolisib, underscoring its clinical significance.[5][6] The facile, sequential substitution of its chlorine atoms on the starting material, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), allows for the creation of vast and diverse chemical libraries, enabling chemists to fine-tune pharmacological activity.[7][8] This guide provides a comprehensive overview of the modern workflow for discovering novel triazine-based compounds, from initial design and synthesis to biological evaluation and lead optimization.

Part 1: The Discovery Workflow - A Strategic Blueprint

The journey from concept to a viable drug candidate is a multi-stage process. For triazine-based compounds, this workflow is tailored to leverage the unique chemistry of the scaffold. The process is not merely a linear progression but an iterative cycle of design, synthesis, testing, and analysis.

Caption: Workflow for Novel Triazine Compound Discovery.

Target Identification and Lead Generation

The process begins with identifying a biological target—typically a protein or enzyme—implicated in a disease state. Triazine derivatives have been successfully developed to target a wide range of proteins, including tyrosine kinases, phosphoinositide 3-kinases (PI3K), and dihydrofolate reductase (DHFR).[6][9] Once a target is validated, computational methods such as virtual screening can be employed to dock libraries of virtual triazine compounds into the target's binding site, prioritizing molecules with favorable predicted interactions for synthesis.

Chemical Synthesis: Leveraging Sequential Substitution

The synthetic versatility of the s-triazine scaffold is primarily derived from the differential reactivity of the chlorine atoms on cyanuric chloride.[10] This property allows for the controlled, stepwise introduction of various nucleophiles (amines, alcohols, thiols) by carefully managing the reaction temperature.[8][11]

-

First Substitution: Occurs at low temperatures, typically 0–5 °C.

-

Second Substitution: Requires moderately higher temperatures, often room temperature (25-35 °C).

-

Third Substitution: Necessitates heating, frequently at reflux temperatures (80-110 °C), to displace the final, least reactive chlorine atom.[10]

This temperature-dependent reactivity is the cornerstone of building molecular diversity, enabling the creation of libraries where three distinct R-groups can be installed on the same core.[7]

Detailed Experimental Protocol: Synthesis of a Trisubstituted Triazine Derivative

This protocol describes a general, three-step nucleophilic aromatic substitution reaction starting from cyanuric chloride.

Objective: To synthesize N2-benzyl-N4-morpholino-N6-phenyl-1,3,5-triazine-2,4,6-triamine.

Step 1: Synthesis of 2-chloro-4,6-di(morpholino)-1,3,5-triazine

-

Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyanuric chloride (1.84 g, 10 mmol) in 50 mL of dioxane. Cool the solution to 0-5 °C in an ice bath.

-

First Nucleophilic Addition: Slowly add a solution of benzylamine (1.07 g, 10 mmol) in 20 mL of dioxane dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Filter the reaction mixture to remove any precipitated salts. The filtrate containing the monosubstituted product is used directly in the next step.

Step 2: Synthesis of 2-benzylamino-4-chloro-6-morpholino-1,3,5-triazine

-

Second Nucleophilic Addition: To the filtrate from Step 1, add morpholine (0.87 g, 10 mmol). Allow the mixture to warm to room temperature (approx. 25 °C).

-

Reaction: Stir the reaction mixture at room temperature for 6 hours. Again, monitor the progress by TLC.

-

Workup: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water. The disubstituted product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

Step 3: Synthesis of N2-benzyl-N4-morpholino-N6-phenyl-1,3,5-triazine-2,4,6-triamine

-

Third Nucleophilic Addition: Dissolve the dried product from Step 2 (approx. 10 mmol) and aniline (0.93 g, 10 mmol) in 50 mL of DMF.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 8-12 hours until TLC indicates the consumption of the starting material.

-

Purification: Cool the reaction mixture and pour it into ice-cold water to precipitate the final product. Collect the solid by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water to yield the pure trisubstituted triazine.[12]

-

Characterization: Confirm the structure of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[13]

Part 2: Biological Evaluation and Optimization

High-Throughput and In Vitro Screening

Once synthesized, the library of novel triazine compounds is subjected to biological screening. For anticancer drug discovery, this typically involves evaluating the compounds' antiproliferative activity against a panel of human cancer cell lines.[9][14] For example, compounds might be tested against breast (MCF-7), lung (A549), and colorectal (HCT116) cancer cells.[9][12] Compounds that show significant activity (hits) are then selected for further dose-response studies to determine their half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) values.[9]

Mechanism of Action and Pathway Analysis

Identifying the molecular target is crucial for rational drug development. For triazine compounds targeting kinase pathways, for instance, in vitro kinase assays are performed to measure direct inhibition of the target enzyme, such as PI3Kα.[12] Downstream effects can be analyzed using techniques like Western blotting to observe changes in protein phosphorylation, confirming pathway modulation.[9]

Caption: Inhibition of the PI3K/AKT/mTOR Signaling Pathway.

Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies are central to refining a "hit" into a "lead" compound. By systematically modifying the substituents (R-groups) on the triazine core and observing the corresponding changes in biological activity, researchers can deduce which chemical features are critical for potency and selectivity.[14][15] This iterative process of redesign and re-synthesis aims to enhance efficacy, improve metabolic stability, and reduce off-target toxicity.[5]

Table 1: Example Structure-Activity Relationship (SAR) Data for PI3Kα Inhibition

| Compound ID | R1 Group (at C2) | R2 Group (at C4) | R3 Group (at C6) | PI3Kα IC₅₀ (µM) |

| TZ-1 | -NH-Cyclohexyl | -NH-Phenyl | -Morpholino | 15.2 |

| TZ-2 | -NH-Cyclohexyl | -NH-(4-Fluorophenyl) | -Morpholino | 5.8 |

| TZ-3 | -NH-Cyclohexyl | -NH-(4-Chlorophenyl) | -Morpholino | 2.1 |

| TZ-4 | -NH-Cyclohexyl | -NH-(4-Methoxyphenyl) | -Morpholino | 25.4 |

| TZ-5 | -NH-Propyl | -NH-(4-Chlorophenyl) | -Morpholino | 18.9 |

| TZ-6 | -NH-Cyclohexyl | -NH-(4-Chlorophenyl) | -Piperidino | 3.5 |

Data is hypothetical and for illustrative purposes.

From the table, one can infer that an electron-withdrawing group (like -Cl) at the para-position of the R2 phenyl ring enhances activity (compare TZ-1, TZ-2, TZ-3), while an electron-donating group (-OCH₃) is detrimental (TZ-4). This insight guides the next round of synthesis to further explore halogenated phenyl derivatives.

Conclusion and Future Directions

The triazine scaffold remains an exceptionally fruitful starting point for the discovery of novel therapeutics.[16][17] Its synthetic accessibility allows for the rapid generation of diverse compound libraries, while its proven track record in approved drugs confirms its favorable pharmacological properties.[18][19] Future advancements will likely involve the hybridization of the triazine core with other pharmacologically active moieties to create dual-acting agents, potentially overcoming drug resistance.[5][7] The continued application of computational chemistry, coupled with high-throughput synthesis and screening, will undoubtedly accelerate the identification of the next generation of triazine-based drugs to address pressing medical needs.[3]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Triazine as a promising scaffold for its versatile biological behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Pharmacological Overview and Recent Patent of Triazine Scaffold in Drug Development: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]

- 6. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent biological applications of heterocyclic hybrids containing s-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. eurekaselect.com [eurekaselect.com]

- 18. mdpi.com [mdpi.com]

- 19. globalscitechocean.com [globalscitechocean.com]

The Strategic Core: A Technical Guide to 4-Chloro-6-methyl-1,3,5-triazin-2-amine in Contemporary Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the s-Triazine Scaffold

The 1,3,5-triazine, or s-triazine, framework is a cornerstone of modern medicinal chemistry. This nitrogen-rich heterocycle is not merely a molecular scaffold but a versatile platform for the development of a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The inherent structural features of the s-triazine ring, particularly its planarity and the precise positioning of nitrogen atoms, allow for multifaceted interactions with biological targets. Furthermore, the synthetic tractability of its chlorinated precursors, most notably cyanuric chloride, provides a robust and adaptable methodology for creating diverse chemical libraries.[2]

At the heart of many of these synthetic endeavors lies 4-Chloro-6-methyl-1,3,5-triazin-2-amine (C4H5ClN4), a key intermediate that offers a strategic entry point into asymmetrically substituted triazine derivatives.[3] This guide provides a comprehensive technical overview of its synthesis, reactivity, and applications, with a focus on the practical insights required for its effective utilization in drug discovery programs.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis.

| Property | Value | Source |

| Molecular Formula | C4H5ClN4 | --INVALID-LINK-- |

| Molecular Weight | 144.56 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 21320-62-7 | --INVALID-LINK-- |

Spectroscopic Data:

-

¹H NMR: A singlet for the methyl protons and a broad singlet for the amine protons.

-

¹³C NMR: Resonances for the three distinct carbons of the triazine ring and a signal for the methyl carbon.

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C=N stretching of the triazine ring, and C-Cl stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine.[3]

Synthesis of the Core Intermediate

The synthesis of asymmetrically substituted triazines like this compound hinges on the principle of temperature-dependent sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The electron-withdrawing nature of the triazine ring makes the carbon atoms highly susceptible to nucleophilic attack, and the reactivity of the chlorine atoms decreases with each successive substitution.[5]

A plausible and commonly employed synthetic strategy involves a two-step, one-pot reaction from cyanuric chloride. The first step is the introduction of the methyl group, followed by the addition of an amino group.

Figure 1: General synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of related amino-chloro-s-triazines.[5][6]

Materials:

-

Cyanuric chloride

-

Methylmagnesium bromide (or Methyllithium) solution in a suitable solvent (e.g., THF, diethyl ether)

-

Ammonia solution (e.g., aqueous ammonium hydroxide)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium bicarbonate

-

Dichloromethane

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Step 1: Monomethylation. In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -20°C using a suitable cooling bath.

-

Slowly add a solution of methylmagnesium bromide (1 equivalent) dropwise via the dropping funnel, ensuring the temperature does not exceed -15°C.

-

After the addition is complete, allow the reaction mixture to stir at -20°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 2: Amination. Once the formation of 2,4-dichloro-6-methyl-1,3,5-triazine is confirmed, slowly add an aqueous solution of ammonia (2-3 equivalents) to the reaction mixture, maintaining the temperature below 0°C.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Upon completion of the reaction (as monitored by TLC), quench the reaction by adding water.

-

Extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactivity and Derivatization

The synthetic utility of this compound lies in the reactivity of its remaining chlorine atom. This chlorine can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities. The presence of the electron-donating amino and methyl groups makes the remaining chlorine less reactive than those on cyanuric chloride, often requiring slightly more forcing conditions for its substitution.[5]

Figure 2: Reactivity of this compound with various nucleophiles.

Experimental Protocol: General Procedure for Nucleophilic Substitution

The following is a general protocol for the reaction of this compound with a generic amine nucleophile, based on similar transformations.[7]

Materials:

-

This compound

-

Desired amine (1.1 equivalents)

-

Potassium carbonate (or another suitable base like diisopropylethylamine, 2 equivalents)

-

Acetonitrile (or another suitable solvent like dioxane, DMF)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in acetonitrile.

-

Add the desired amine (1.1 equivalents) and potassium carbonate (2 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter off the inorganic salts and wash with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Applications in Drug Development

The 4-amino-6-methyl-1,3,5-triazin-2-yl moiety serves as a critical pharmacophore in a variety of biologically active compounds. The ability to readily introduce a third, diverse substituent via the displacement of the chlorine atom makes this intermediate particularly valuable for structure-activity relationship (SAR) studies.

Anticancer Agents

A significant application of s-triazine derivatives is in the development of anticancer agents.[8] These compounds have been shown to target various components of cancer cell signaling pathways. For instance, substituted triazines have been designed as inhibitors of key kinases such as epidermal growth factor receptor (EGFR) and Tie-2.[8][9] The general strategy involves using the triazine core to correctly orient functional groups that can interact with the ATP-binding pocket of the target kinase.

While specific examples originating directly from this compound are not extensively documented in publicly accessible literature, the synthesis of molecular hybrids containing a 4-amino-6-substituted-1,3,5-triazin-2-yl fragment has been reported to yield compounds with potent cytotoxic activity against various cancer cell lines, including HCT-116, MCF-7, and HeLa.[1] In these cases, the 4-amino group is a key structural feature for biological activity.

Antimicrobial Agents

The s-triazine scaffold is also a promising platform for the development of novel antimicrobial agents.[10] The emergence of drug-resistant microbial strains necessitates the discovery of new classes of antibiotics. Triazine derivatives have shown activity against a range of bacteria and fungi.[11] The SAR studies of these compounds often reveal that the nature of the substituents at the 2, 4, and 6 positions of the triazine ring is crucial for their antimicrobial potency and spectrum of activity. The presence of amine and other nitrogen-containing heterocycles appended to the triazine core has been shown to be beneficial for antimicrobial activity.[10]

Conclusion

This compound is a strategically important and versatile building block in medicinal chemistry. Its synthesis, based on the controlled, sequential substitution of cyanuric chloride, is well-established in principle. The true value of this intermediate lies in the reactivity of its remaining chlorine atom, which allows for the facile introduction of a wide array of chemical functionalities. This enables the systematic exploration of chemical space and the optimization of biological activity in drug discovery programs targeting a diverse range of diseases, from cancer to infectious diseases. As the demand for novel therapeutics continues to grow, the strategic application of such core intermediates will remain a critical component of successful drug development.

References

- 1. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C4H5ClN4 | CID 30591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 21320-62-7|this compound|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. CN113943258B - Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method - Google Patents [patents.google.com]

- 7. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, structural analysis, and SAR studies of triazine derivatives as potent, selective Tie-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review | MDPI [mdpi.com]

The Synthesis of Agrochemical Intermediates: A Technical Guide for Research and Development Professionals

Foreword: From Bench to Field – The Critical Role of Synthesis in Modern Agriculture

In the intricate world of agricultural science, the journey from a promising molecule to a field-deployed crop protection agent is a testament to the power of synthetic chemistry. Agrochemical intermediates are the foundational pillars upon which these vital products are built. They are the meticulously crafted molecular fragments that, when combined, give rise to the complex active ingredients that safeguard our global food supply. This guide is intended for researchers, scientists, and drug development professionals who are at the forefront of this endeavor. It is not a rigid manual, but rather a scientifically grounded exploration of the core principles, methodologies, and practical considerations that underpin the synthesis of these crucial compounds. Our focus will be on the "why" as much as the "how," providing a deeper understanding of the causality behind experimental choices and the self-validating systems that ensure scientific integrity.

Part 1: The Molecular Architecture of Crop Protection: Understanding Agrochemical Intermediates

Agrochemical intermediates are the chemical building blocks used in the multi-step synthesis of active ingredients for pesticides, herbicides, fungicides, and other crop protection agents.[1] Their design and synthesis are pivotal to the efficacy, safety, and economic viability of the final product. Key to their design are specific structural motifs and functional groups that impart the desired biological activity.

Commonly encountered structural motifs include:

-

Heterocycles: Nitrogen-containing rings such as pyridines and triazoles are prevalent in many fungicides and insecticides.

-

Aromatic Systems: Substituted benzene rings are common scaffolds for a wide range of agrochemicals.

-

Chiral Centers: A significant portion of modern agrochemicals are chiral, with one enantiomer often exhibiting the desired biological activity while the other may be inactive or even detrimental.[2]

The strategic incorporation of various functional groups is also critical. Halogens, for instance, can enhance the stability and lipophilicity of a molecule, while ether and amide linkages are crucial for creating the final complex structures.

Part 2: The Chemist's Toolkit: Core Synthetic Methodologies

The synthesis of agrochemical intermediates draws upon a vast and ever-evolving repertoire of organic reactions. Here, we delve into some of the most fundamental and widely employed methodologies, providing both the theoretical underpinnings and practical, step-by-step protocols.

C-C Bond Formation: The Backbone of Complexity

The creation of carbon-carbon bonds is the cornerstone of organic synthesis, allowing for the construction of complex molecular skeletons from simpler precursors.

The Grignard reaction, involving the addition of an organomagnesium halide (a Grignard reagent) to a carbonyl group, remains a robust and versatile method for C-C bond formation.[3][4]

Causality Behind Experimental Choices: The success of a Grignard reaction hinges on the scrupulous exclusion of water and other protic solvents, which would quench the highly reactive Grignard reagent.[4] The use of ethereal solvents like diethyl ether or tetrahydrofuran is crucial as they solvate and stabilize the Grignard reagent.[4]

Experimental Protocol: Synthesis of a Tertiary Alcohol Intermediate

This protocol outlines the synthesis of triphenylmethanol, a representative tertiary alcohol, from benzophenone and phenylmagnesium bromide.

1. Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

- All glassware must be oven-dried to remove any traces of water.

- In a round-bottom flask equipped with a condenser and a magnetic stirrer, place magnesium turnings (1.2 g, 50 mmol).

- Add a small crystal of iodine to initiate the reaction.

- In a dropping funnel, place a solution of bromobenzene (5.5 mL, 50 mmol) in anhydrous diethyl ether (20 mL).

- Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy.

- Add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with Benzophenone:

- In a separate flask, dissolve benzophenone (9.1 g, 50 mmol) in anhydrous diethyl ether (30 mL).

- Cool the Grignard reagent solution in an ice bath.

- Add the benzophenone solution dropwise to the Grignard reagent with vigorous stirring.

- After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.

3. Work-up and Purification:

- Pour the reaction mixture slowly into a beaker containing a mixture of ice and dilute sulfuric acid to quench the reaction and dissolve the magnesium salts.

- Transfer the mixture to a separatory funnel and separate the ether layer.

- Wash the ether layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

- Dry the ether layer over anhydrous sodium sulfate.

- Remove the ether by rotary evaporation to yield the crude triphenylmethanol.

- Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organic halide or triflate.[5][6] It is widely used in the synthesis of biaryl compounds, which are common motifs in agrochemicals.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for the success of a Suzuki coupling. The base is required to activate the organoboron species for transmetalation to the palladium center.[5] The ligand stabilizes the palladium catalyst and influences its reactivity and selectivity.

Experimental Protocol: Synthesis of an Unsymmetrical Biaryl Intermediate

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[7]

1. Reaction Setup:

- In a round-bottom flask, combine the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

- Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

- Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 10 mL).

- Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

2. Reaction Execution:

- Heat the reaction mixture to a temperature of 80-100 °C with stirring.

- Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

- Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

3. Work-up and Purification:

- Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate.

- Combine the organic layers and wash with water and then with brine.

- Dry the organic layer over anhydrous sodium sulfate.

- Remove the solvent by rotary evaporation.

- Purify the crude product by column chromatography on silica gel.

Heterocycle Synthesis: Building the Rings of Power

Heterocyclic compounds are a cornerstone of modern agrochemicals, with many exhibiting potent biological activity.

2-chloro-5-chloromethylpyridine is a key intermediate in the synthesis of several neonicotinoid insecticides.[8] Its industrial synthesis often involves the chlorination of 2-chloro-5-methylpyridine.[9]

Industrial Synthesis Workflow: 2-chloro-5-chloromethylpyridine

Caption: Industrial synthesis workflow for 2-chloro-5-chloromethylpyridine.

Triazole fungicides are a major class of agrochemicals used to control a broad spectrum of fungal diseases.[10] The synthesis of their core triazole ring is a critical step.

Experimental Protocol: Synthesis of a 1,2,4-Triazole Intermediate

This protocol describes a common method for the synthesis of a 1,2,4-triazole ring from a hydrazine derivative and an orthoformate.

1. Reaction Setup:

- In a round-bottom flask, dissolve the substituted hydrazine (1.0 mmol) in an excess of triethyl orthoformate (e.g., 5 mL).

- Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

2. Reaction Execution:

- Heat the reaction mixture to reflux for several hours.

- Monitor the reaction by TLC.

3. Work-up and Purification:

- Cool the reaction mixture to room temperature.

- Remove the excess triethyl orthoformate under reduced pressure.

- Purify the resulting triazole intermediate by column chromatography or recrystallization.

Asymmetric Synthesis and Chiral Resolution: The Quest for Single Enantiomers

The majority of modern agrochemicals are chiral, and often only one enantiomer is responsible for the desired biological activity.[11] The synthesis of single-enantiomer agrochemicals is therefore highly desirable to reduce the environmental load and improve efficacy.

Methods for Chiral Resolution:

-

Diastereomeric Salt Formation: This classical method involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization.[12]

-

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase can be used to separate enantiomers.[2]

Part 3: Towards a Greener Field: Process Optimization and Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of agrochemical intermediates to minimize environmental impact and improve economic efficiency.

The 12 Principles of Green Chemistry in Agrochemical Synthesis

These principles provide a framework for designing safer and more sustainable chemical processes. Key principles relevant to agrochemical synthesis include:

-

Prevention: It is better to prevent waste than to treat or clean up waste after it has been created.

-

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.

-

Use of Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible.

Measuring Greenness: Key Metrics in Agrochemical Synthesis

Several metrics have been developed to quantify the "greenness" of a chemical process:[]

| Metric | Description | Formula |

| Atom Economy | The measure of the efficiency of a reaction in converting reactants to the desired product. | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% |

| E-Factor (Environmental Factor) | The mass ratio of waste to the desired product. | Total mass of waste / Mass of product |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used to the mass of the final product. | Total mass in (kg) / Mass of product (kg) |

Process Analytical Technology (PAT): A Window into the Reaction

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality.[14][15]

Applications of PAT in Agrochemical Synthesis:

-

Real-time reaction monitoring: Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time.[5]

-

Endpoint determination: PAT can be used to accurately determine the endpoint of a reaction, preventing over-processing and the formation of byproducts.[15]

-

Process optimization: By providing a deeper understanding of the reaction kinetics and mechanism, PAT can facilitate process optimization for improved yield and purity.[3]

Workflow: PAT in Agrochemical Process Development

Caption: A workflow illustrating the application of PAT in agrochemical process development.

Part 4: Ensuring Purity and Performance: Purification and Quality Control

The purity of an agrochemical intermediate is paramount, as impurities can lead to the formation of undesirable byproducts, reduce the efficacy of the final product, and pose a risk to the environment and human health.

Purification Techniques: Isolating the Desired Molecule

Crystallization is a powerful technique for purifying solid organic compounds.[16] It relies on the differences in solubility between the desired compound and impurities in a given solvent.

Protocol: Purification of a Tebuconazole Intermediate by Crystallization

Tebuconazole is a widely used triazole fungicide.[17] Its intermediates can be purified by crystallization.

1. Solvent Selection:

- Choose a solvent in which the tebuconazole intermediate has high solubility at elevated temperatures and low solubility at room temperature. A mixture of an ether and an ester solvent has been reported for this purpose.[11][18]

2. Dissolution:

- Dissolve the crude tebuconazole intermediate in the minimum amount of the hot solvent.

3. Cooling and Crystallization:

- Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

- Further cooling in an ice bath can maximize the yield.

4. Isolation and Drying:

- Collect the crystals by vacuum filtration.

- Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

- Dry the crystals in an oven to remove any residual solvent.

Chromatography encompasses a range of techniques that separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. Column chromatography is commonly used for the purification of agrochemical intermediates on a laboratory scale.

Analytical Techniques: The Gatekeepers of Quality

A suite of analytical techniques is employed to ensure the identity, purity, and quality of agrochemical intermediates.

HPLC is a cornerstone of quality control in the agrochemical industry.[19] It is used to separate, identify, and quantify the components of a mixture.

Validated HPLC Method for the Analysis of a Pyraclostrobin Intermediate

Pyraclostrobin is a strobilurin fungicide.[9] A validated HPLC method is crucial for the quality control of its intermediates.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of acetonitrile and 0.1% formic acid in water (e.g., 70:30 v/v)[9] |

| Flow Rate | 1.0 mL/min[9] |

| Detection | UV at 230 nm[9] |